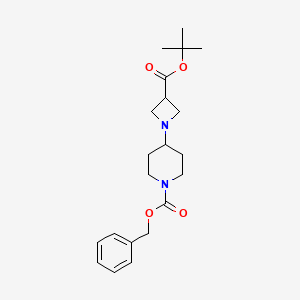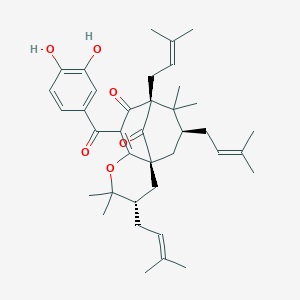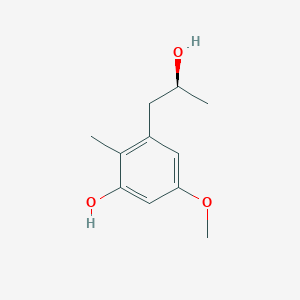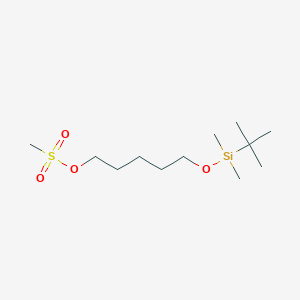![molecular formula C6H4ClN3 B13905315 4-Chloro-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13905315.png)
4-Chloro-[1,2,3]triazolo[1,5-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring with a chlorine atom at the 4-position
準備方法
The synthesis of 4-Chloro-[1,2,3]triazolo[1,5-a]pyridine can be achieved through several methods. One notable method involves a microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides. This eco-friendly method utilizes microwave irradiation to facilitate a tandem reaction, resulting in the formation of the target compound in a short reaction time with good yields . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
化学反応の分析
4-Chloro-[1,2,3]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other groups using nucleophilic substitution reactions.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include copper acetate for cycloaddition and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
科学的研究の応用
4-Chloro-[1,2,3]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It exhibits potential as a pharmacophore in the design of new drugs, particularly as inhibitors of enzymes such as CDK2, which are targets for cancer treatment.
Material Sciences: The compound’s unique structural properties make it useful in the development of new materials with specific electronic and optical properties.
Biological Studies: It is used in the study of various biological pathways and mechanisms, including its role as an inverse agonist for RORγt and inhibitors for JAK1 and JAK2.
作用機序
The mechanism of action of 4-Chloro-[1,2,3]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This interaction is facilitated by hydrogen bonding with key amino acid residues in the enzyme’s active site.
類似化合物との比較
4-Chloro-[1,2,3]triazolo[1,5-a]pyridine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Both compounds share a fused heterocyclic structure and exhibit similar biological activities, such as enzyme inhibition.
1,2,4-Triazolo[1,5-a]pyrimidine: This compound also features a triazole ring fused to a pyridine ring and is used in similar applications, including medicinal chemistry and material sciences.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and biological activity.
特性
分子式 |
C6H4ClN3 |
|---|---|
分子量 |
153.57 g/mol |
IUPAC名 |
4-chlorotriazolo[1,5-a]pyridine |
InChI |
InChI=1S/C6H4ClN3/c7-5-2-1-3-10-6(5)4-8-9-10/h1-4H |
InChIキー |
XPYVJXRSYULTHI-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=CN=N2)C(=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromopyrazolo[1,5-a]pyridin-5-amine](/img/structure/B13905232.png)
![6-(Trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine HCl](/img/structure/B13905233.png)












